Product packaging for 1-Butyl-3-(4-chlorophenyl)urea(Cat. No.:CAS No. 6333-41-1)

1-Butyl-3-(4-chlorophenyl)urea

Cat. No.: B3337406
CAS No.: 6333-41-1
M. Wt: 226.7 g/mol
InChI Key: MNOHIZOFLRRKSB-UHFFFAOYSA-N
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Description

1-Butyl-3-(4-chlorophenyl)urea (Molecular Formula: C 11 H 15 ClN 2 O) is a substituted urea compound of interest in chemical and pharmaceutical research . Urea derivatives are a significant class of molecules in medicinal chemistry due to their diverse biological activities and presence in various therapeutic agents . A key area of research for urea-based compounds is the inhibition of the enzyme urease . Urease is a nickel-dependent metalloenzyme that is a critical virulence factor in pathogenic bacteria like Helicobacter pylori , and its inhibition is a promising strategy for treating related infections . Effective urease inhibitors often feature a moiety that can interact with the nickel ions in the enzyme's active site, and compounds containing a urea fragment are a natural choice for constructing such inhibitors . As a urea derivative, this compound serves as a valuable building block for developing and screening new enzyme inhibitors or other biologically active molecules. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use, nor for personal application. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClN2O B3337406 1-Butyl-3-(4-chlorophenyl)urea CAS No. 6333-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-2-3-8-13-11(15)14-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOHIZOFLRRKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284695
Record name 1-butyl-3-(4-chlorophenyl)urea
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Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6333-41-1
Record name NSC38428
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Record name 1-butyl-3-(4-chlorophenyl)urea
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Record name 6333-41-1
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Synthetic Methodologies and Chemical Modifications of 1 Butyl 3 4 Chlorophenyl Urea

Diverse Synthetic Routes for the Core 1-Butyl-3-(4-chlorophenyl)urea Scaffold

The synthesis of the this compound scaffold can be achieved through several methodologies, each with distinct advantages concerning efficiency, safety, and environmental impact.

Traditional Approaches Utilizing Isocyanates and Amines

The most conventional and widely employed method for synthesizing this compound involves the reaction between an amine and an isocyanate. nih.govontosight.ai This nucleophilic addition reaction is typically straightforward and efficient. The synthesis is achieved by coupling n-butylamine with 4-chlorophenyl isocyanate. nih.gov This reaction is generally conducted in an inert organic solvent, such as dichloromethane (B109758) or toluene (B28343). The process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group, forming the urea (B33335) linkage.

Key features of this method include:

High Yields: The reaction is often high-yielding, making it suitable for producing significant quantities of the compound.

Mild Conditions: The reaction can typically be carried out at or near room temperature. nih.gov

Reactant Availability: The starting materials, n-butylamine and 4-chlorophenyl isocyanate, are commercially available.

A common procedure involves dissolving 4-chlorophenyl isocyanate in a suitable solvent and then adding n-butylamine, often dropwise, to control the reaction, which can be exothermic. The product can then be isolated through filtration or by removing the solvent under reduced pressure.

Novel and Green Chemistry Synthetic Strategies

In response to the hazardous nature of isocyanates, researchers have explored safer and more environmentally friendly synthetic routes. These "green" strategies aim to reduce the use of toxic reagents and minimize waste.

One notable green approach involves the in-situ generation of the isocyanate from a less hazardous precursor. For instance, 4-chlorophenyl isocyanate can be generated from 4-chloroaniline (B138754) using reagents like triphosgene, which is a safer solid alternative to gaseous phosgene (B1210022). nih.gov This intermediate is then reacted directly with n-butylamine without the need for isolation.

Another innovative, isocyanate-free method involves the use of carbon dioxide (CO2) as a C1 source. scholaris.ca In this approach, an amine (like 4-chloroaniline) reacts with CO2 to form a carbamic acid intermediate. This intermediate is then dehydrated in the presence of a coupling agent and subsequently reacted with another amine (n-butylamine) to form the final urea product. scholaris.ca

Microwave-assisted synthesis represents another green advancement. heteroletters.org The use of microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. heteroletters.org For example, the reaction of tert-butyl(4-chlorophenyl)carbamate with an amine in the presence of DABAL-Me3 under microwave irradiation has been shown to be an efficient method for producing aryl urea derivatives. heteroletters.org

Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, are also being explored as green reaction media. researchgate.netresearchgate.net These solvents are biodegradable, non-toxic, and can promote reactions, sometimes eliminating the need for a catalyst. researchgate.netresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve the desired outcome.

Solvent Choice: The choice of solvent can influence reaction rates and solubility of reactants and products. Aprotic solvents like dichloromethane, toluene, and 1,2-dichloroethane (B1671644) are commonly used. heteroletters.orgmdpi.com The ideal solvent should be inert to the reactants and facilitate easy product isolation.

Temperature Control: While many urea syntheses proceed at room temperature, controlling the temperature can be critical. nih.gov Initial cooling (e.g., to 0–5 °C) can help manage the exothermic nature of the isocyanate-amine reaction and minimize the formation of byproducts.

Stoichiometry: A 1:1 molar ratio of the amine and isocyanate is theoretically required. However, in practice, a slight excess of one reactant may be used to ensure the complete conversion of the other, which can simplify purification.

Catalysis: While often not strictly necessary for the isocyanate-amine reaction, catalysts can be employed in alternative synthetic routes. For example, in methods involving carbamate (B1207046) intermediates or CO2, catalysts are essential for activating the reactants.

Purification Techniques: Achieving high purity often requires a final purification step. Common methods include recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica (B1680970) gel. heteroletters.org

The table below summarizes the impact of various conditions on the synthesis.

ParameterConditionEffect on Yield/Purity
Method Microwave IrradiationIncreased yield and reduced reaction time compared to conventional heating. heteroletters.org
Reagents In-situ isocyanate generationEnhances safety by avoiding handling of toxic isocyanates. nih.gov
Solvent Aprotic (e.g., Toluene)Good solubility for reactants, facilitating reaction. heteroletters.org
Temperature 100 °C (Conventional)Effective for driving the reaction to completion over several hours. heteroletters.org
Purification Column ChromatographyEffective for removing impurities and isolating the pure compound. heteroletters.org

Targeted Derivatization and Analog Generation Strategies

Creating derivatives and analogs of this compound is a key strategy in medicinal chemistry and materials science to modulate its properties. Modifications typically target the phenyl ring or the alkyl chain.

Introduction of Substituents on Phenyl Rings

Altering the substituents on the phenyl ring can significantly impact the electronic properties and steric profile of the molecule.

Electronic Effects: Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl, additional halogens) or electron-donating groups (e.g., methyl, methoxy) can modify the reactivity and intermolecular interactions of the compound. nih.govmdpi.com For instance, studies on related urea compounds have shown that electron-withdrawing substituents at the 3-position of the phenyl ring can enhance biological activity in certain contexts. nih.gov Conversely, electron-donating groups at the 4-position can also be favorable in other systems. nih.gov

Steric Effects: The size and position of substituents are critical. Bulky groups can introduce steric hindrance that may influence the molecule's conformation and ability to bind to target sites. nih.gov For example, while a 4-nitro group on a related phenylurea analog was well-tolerated, a larger 4-methylsulfonyl group led to a loss of activity, possibly due to its size. nih.gov The position of the substituent (ortho, meta, or para) is also crucial, with para-substitution often being preferred. mdpi.com

The following table details some examples of phenyl ring substitutions on related urea structures and their observed effects.

SubstituentPositionEffectReference
3-ChloroPhenyl RingEnhanced potency in certain biological assays. nih.gov
4-MethylPhenyl RingMore potent than the unsubstituted analog. nih.gov
3,5-DichloroPhenyl RingGood potency, comparable to a single 3-chloro substitution. nih.gov
4-NitroPhenyl RingDisplayed good potency. nih.gov
4-MethylsulfonylPhenyl RingShowed no activity, possibly due to steric bulk. nih.gov

Modifications of the Alkyl Chain

The n-butyl chain in this compound provides a lipophilic character and conformational flexibility, which can be systematically modified to fine-tune the compound's properties.

Chain Length and Branching: Increasing or decreasing the length of the alkyl chain can alter the molecule's lipophilicity and how it fits into a binding pocket. nih.gov Introducing branching, such as using a sec-butyl or tert-butyl group instead of the n-butyl chain, can restrict conformational freedom and introduce specific steric interactions. google.com

Introduction of Functional Groups: The alkyl chain can be functionalized with various groups to introduce new properties. For example, introducing a hydroxyl group can increase polarity and provide a new hydrogen bonding site. nih.gov Other functional groups like ethers, amines, or even cyclic structures can be incorporated into the chain to explore different regions of chemical space. nih.gov

Cyclic Analogs: The flexibility of the alkyl chain can be constrained by incorporating it into a cyclic structure, such as a piperidine (B6355638) ring. This can lock the molecule into a more defined conformation, which can be beneficial for binding affinity. nih.gov

The table below provides examples of modifications to the alkyl chain in similar urea compounds.

ModificationEffectReference
Increased chain length (e.g., pentyl)Slight increase in cytotoxicity in a specific assay. nih.gov
Constraining the chain in a cyclic ureaMinor decrease in activity in a specific assay. nih.gov
Introduction of a hydroxyl groupCreates a new hydrogen bonding site and increases polarity. nih.gov
Use of a sec-butyl groupIncreases flexibility compared to a more rigid analog. google.com

Stereochemical Considerations in the Synthesis of Chiral Analogs

When developing analogs of this compound, the spatial arrangement of atoms, or stereochemistry, is a critical consideration, especially when chiral centers are present. The synthesis of a specific stereoisomer (enantiomer or diastereomer) is known as asymmetric synthesis and is crucial as different stereoisomers can have distinct biological activities.

The synthesis of chiral molecules often relies on stereoselective reactions, where one stereoisomer is formed preferentially over others. For example, the catalytic asymmetric hydrogenation of prochiral ketones is a powerful method for producing chiral secondary alcohols, which can be key intermediates in the synthesis of more complex chiral molecules. sigmaaldrich.com Similarly, the asymmetric hydrogenation of racemic α-substituted aldehydes can yield chiral primary alcohols with high enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. sigmaaldrich.com

In more complex systems, the stereochemistry of a reaction can be controlled by the existing stereochemistry in the starting material or intermediate. In the synthesis of certain tropane (B1204802) ring analogues, an Ugi reaction was employed. mdpi.com It was observed that using the trans isomer of a ketone intermediate as the substrate for the Ugi reaction resulted in the same relative stereochemistry for the product, indicating that the reaction proceeded with a degree of stereocontrol. mdpi.com

Once a racemic mixture (a 1:1 mixture of two enantiomers) is synthesized, the individual enantiomers can be separated through a process called optical resolution. A common laboratory technique for this is chiral High-Performance Liquid Chromatography (HPLC) on a preparative scale, which can yield enantiomers with up to 95% ee. acs.org The absolute configuration of a chiral molecule, the actual three-dimensional arrangement of its atoms, can be definitively determined using techniques like X-ray crystallography. acs.org

The table below outlines key concepts and methods related to the synthesis of chiral analogs.

Concept/MethodDescriptionApplication Example
Asymmetric HydrogenationA reaction that converts a prochiral substrate to a chiral product with a preference for one enantiomer, often using a chiral catalyst.Synthesis of chiral primary alcohols from racemic α-aryl aldehydes with 78-96% enantiomeric excess. sigmaaldrich.com
Stereocontrolled ReactionA reaction in which the stereochemistry of the product is determined by the stereochemistry of the starting materials.An Ugi reaction where the trans isomer of a ketone substrate yields a product with the same relative stereochemistry. mdpi.com
Optical ResolutionThe process of separating a racemic mixture into its individual enantiomers.Separation of racemic compounds using preparative chiral HPLC to obtain pure enantiomers. acs.org
Determination of Absolute StereochemistryExperimental methods to establish the precise 3D structure of a chiral molecule.Use of X-ray crystallographic analysis to confirm the structure of a molecule. acs.org

Late-Stage Functionalization Approaches for Complex Molecules

Late-stage functionalization (LSF) is a synthetic strategy that focuses on introducing chemical modifications to a complex molecule, such as a drug candidate, in the final steps of its synthesis. sigmaaldrich.com This approach is highly valuable as it allows for the rapid generation of a library of analogs from a common advanced intermediate, avoiding the need for a completely new synthesis for each new compound. sigmaaldrich.com

One notable method for the late-stage synthesis of unsymmetrical ureas involves the use of a hypervalent iodine reagent, such as PhI(OAc)2, as a coupling mediator. mdpi.comresearchgate.net This approach facilitates the coupling of amides and amines under mild, metal-free conditions to form the urea linkage. mdpi.comresearchgate.net This method has shown broad substrate scope and is compatible with various functional groups, making it suitable for modifying complex molecules. mdpi.com

Modern photoredox catalysis offers another powerful tool for LSF. Using blue light (e.g., 456 nm), it is possible to perform reactions like methylation on complex scaffolds. mdpi.com This technique was successfully used for the methylation of triazolopyrazine scaffolds. mdpi.com

Specialized reagents have also been developed specifically for LSF. The "Baran Diversinates™" are a set of reagents designed to introduce various fluoroalkyl groups into molecules at a late stage. sigmaaldrich.commdpi.com For example, these reagents were used to modify a heterocyclic scaffold, although in some cases, unexpected side reactions like dechlorination were observed. mdpi.com The proposed mechanism for some of these transformations involves the generation of a radical species, such as a 1,1-dichloroethyl radical, which then adds to the scaffold. mdpi.com

The following table details various LSF approaches.

LSF MethodReagents/ConditionsTransformationApplication Example
Hypervalent Iodine-Mediated CouplingPhI(OAc)₂, K₃PO₄, 1,2-DCE, 80 °CAmide + Amine → Unsymmetrical UreaSynthesis of a wide range of unsymmetrical urea derivatives from primary amides and both primary and secondary amines. mdpi.com
Photoredox CatalysisBlue light (456 nm)Methylation of a core structureMethylation of previously synthesized triazolopyrazine scaffolds. mdpi.com
Specialized Fluoroalkylation ReagentsBaran Diversinates™Introduction of fluoroalkyl groups (e.g., CF₃, SCF₃)Reaction of Diversinates™ with a heterocyclic scaffold to produce fluoroalkylated analogs. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design of 1 Butyl 3 4 Chlorophenyl Urea Analogs

Fundamental Principles of SAR Applied to Urea (B33335) Derivatives

The urea moiety is a key structural feature in numerous biologically active compounds due to its ability to form multiple stable hydrogen bonds with protein and receptor targets. nih.gov This hydrogen bonding capability, involving the carbonyl group as a hydrogen bond acceptor and the two nitrogen atoms as hydrogen bond donors, is a cornerstone of its molecular recognition and bioactivity. nih.govmdpi.com SAR studies of urea derivatives, including those of 1-Butyl-3-(4-chlorophenyl)urea, systematically modify different parts of the molecule to elucidate the structural requirements for a desired biological effect. nih.gov

Key principles in the SAR of urea derivatives include:

The Urea Linker: The urea group itself is often considered a critical pharmacophore. acs.orgnih.gov Modifications to this linker, such as replacing it with thiourea (B124793) or a carbamate (B1207046), can significantly impact activity, although in some cases, these changes have been shown to have no significant effect on cytotoxicity. nih.gov

Aryl and Alkyl Substituents: The groups attached to the urea nitrogens are systematically varied to probe the effects of their electronic and steric properties. nih.gov For instance, in diaryl ureas, substituents on both the proximal and distal phenyl rings are modified. nih.gov

Conformational Effects: The three-dimensional shape of the molecule, influenced by the substituents, plays a crucial role in how it fits into a biological target. nih.gov

A common approach involves fragment-based design, where structural modifications are made to distinct regions of the lead compound. nih.gov For example, in a study of urea-based compounds, modifications were performed on the "head" (monophenyl moiety), the "urea linker," and the "tail" (diphenyl moiety) to understand their respective contributions to activity. nih.gov

Impact of Substituent Electronic and Steric Properties on Molecular Activity

The electronic and steric properties of substituents on the aryl and alkyl portions of urea derivatives like this compound profoundly influence their biological activity.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), can modulate the hydrogen bonding capacity of the urea group and influence interactions with the target protein. nih.gov For example, in a series of diarylurea analogs, it was found that electron-withdrawing groups on a phenyl ring were favored for higher potency. acs.org Specifically, a 4-cyano group showed the highest potency in certain assays. acs.org Similarly, in another study, the presence of a chlorine atom at the ortho-position of the urea group was found to be optimal for high inhibitory potency. nih.gov The combination of an EWG like fluorine on a phenyl ring and an EDG like methoxy (B1213986) on a benzoyl moiety was shown to enhance cytotoxic activity due to a combination of lipophilic, electronic, and steric properties. analis.com.my

Steric Effects: The size and shape of substituents (steric properties) are critical for determining how well a molecule fits into the binding site of a biological target. Bulky groups can either enhance or hinder activity depending on the topology of the binding pocket. For instance, in a series of anti-tuberculosis agents, compounds with bulky alkyl rings like adamantylmethylene and cyclooctyl on one side of the urea moiety resulted in the most active chemicals. nih.gov This suggests a preference for bulky alkyl and aryl substituted ureas for maximal activity in that specific context. nih.gov Conversely, increasing the size of alkyl groups from propyl to butyl has been shown to reduce potency in some cases, while a smaller dimethyl analog showed comparable potency to the parent compound. acs.org

The interplay between electronic and steric effects is complex. In one study, a regression analysis indicated that steric parameters had a more significant effect on antiviral activity compared to lipophilic and electronic parameters. ubaya.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biu.ac.ilanalis.com.my This predictive tool is valuable in the rational design of new analogs by allowing researchers to estimate the activity of yet-to-be-synthesized compounds. biu.ac.il

The process typically involves:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This set is often divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govresearchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity (ClogP), electronic properties (Hammett constants), and steric properties (molar refractivity). ubaya.ac.id

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR equation that best correlates the descriptors with the biological activity. analis.com.my

Model Validation: The robustness and predictive ability of the model are rigorously tested using techniques like cross-validation and external validation with the test set. biu.ac.ilresearchgate.net

Rational Design and Synthesis of Novel Analogs with Modulated Activities

The insights gained from SAR and QSAR studies provide a foundation for the rational design and synthesis of novel analogs of this compound with modulated (enhanced or altered) biological activities. nih.govontosight.ai This process is a cornerstone of modern drug discovery. nih.gov

The design process often begins with a "hit" compound, which is a molecule showing a desired biological activity. nih.gov Medicinal chemists then systematically modify the structure of the hit compound to create a library of analogs. nih.govresearchgate.net For example, based on SAR analysis, new sets of diaryl urea derivatives have been designed and synthesized with the aim of improving their antiproliferative activities. nih.govresearchgate.net

The synthesis of urea derivatives can be achieved through various methods. A common and facile approach is the reaction of a desired amine with a corresponding isocyanate. nih.gov This method allows for the rapid synthesis of a wide array of compounds through parallel synthesis techniques. nih.gov Other synthetic strategies involve multi-step reactions to introduce more complex functionalities. nih.govontosight.ai

Examples of Rational Design:

In one study, the optimization of a urea-based hit compound for anti-tuberculosis activity involved systematically replacing each section of the molecule—the aryl ring, the alkyl ring, and the urea core—to develop a detailed SAR. nih.gov

Another example is the design of novel 1,2,3-triazole-pyrimidine-urea hybrids as potential anticancer agents, where the urea group was retained as a key pharmacophore, and other parts of the molecule were modified. nih.gov

The design of multitarget anti-HIV molecules has involved incorporating pharmacophores from different known inhibitors into a single molecule to enhance efficacy and reduce the likelihood of resistance. mdpi.com

The synthesized analogs are then subjected to biological evaluation to determine their activity, leading to further cycles of design, synthesis, and testing to refine the lead compound. nih.gov

Conformational Analysis and its Influence on Ligand-Target Interactions

The biological activity of a molecule like this compound is not only dependent on its chemical composition but also on its three-dimensional structure, or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and their relative energies. nih.govpolimi.it

The urea functionality itself exhibits a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This results in several possible resonance structures. nih.gov For N,N'-diaryl ureas, a trans,trans conformation is generally favored in both solution and solid states. nih.gov However, substitution on the nitrogen atoms can significantly influence the preferred conformation. nih.gov

For example, in a study of universal peptidomimetics based on a hydantoin (B18101) core (which contains a urea-like moiety), computational tools were used to investigate the propensity of the molecules to adopt defined secondary structures like α-helices or β-turns. polimi.it This analysis revealed that the presence of specific substituents favored certain conformations. polimi.it The understanding of these conformational preferences is crucial for designing ligands that can effectively interact with their biological targets. nih.gov

Pharmacophore Elucidation and Validation

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups, arranged in a specific three-dimensional orientation. researchgate.net Elucidating and validating the pharmacophore of a class of compounds like the analogs of this compound is a key step in drug design. ubaya.ac.id

Pharmacophore models can be generated based on the structures of known active ligands or from the structure of the ligand-receptor complex. researchgate.net For instance, a pharmacophore model for a series of urea derivatives acting as mPGES-1 inhibitors was developed to uncover the essential structural features for their activity. biu.ac.il This model helped in interpreting how structural modifications would lead to a better complementary fit to the active site. biu.ac.il

The validation of a pharmacophore model is crucial to ensure its predictive power. researchgate.net This can be done by using the model to screen a database of compounds and then experimentally testing the identified "hits" for activity. researchgate.net For example, a pharmacophore-based virtual screening study led to the identification of new urea-type inhibitors of the enzyme NAMPT. researchgate.net

Mechanistic Investigations of Molecular and Cellular Interactions

Identification and Characterization of Molecular Targets

Phenylurea derivatives are recognized for their ability to interact with a range of biological macromolecules, primarily enzymes and receptors, thereby modulating their activity.

The phenylurea scaffold is a common feature in many enzyme inhibitors. nih.gov These compounds can interfere with enzyme function through various mechanisms. For instance, diaryl urea (B33335) derivatives have been identified as highly potent and selective allosteric inhibitors of p38 MAP kinase. columbia.eduebi.ac.uk This inhibition involves binding to a site distinct from the ATP-binding pocket, which induces a significant conformational change in the enzyme, rendering it inactive. columbia.eduebi.ac.uk This allosteric mechanism is characterized by slow binding kinetics. ebi.ac.uk

Studies on related thiourea (B124793) compounds, where the urea oxygen is replaced by sulfur, further illustrate the inhibitory potential of this structural class. A thiourea analog, 1-(4-chlorophenyl)-3-palmitoylthiourea, was found to be an uncompetitive inhibitor of urease. researchgate.netnih.gov Other urea derivatives have been shown to act as tubulin inhibitors, a mechanism central to their anticancer properties. nih.govresearchgate.net The inhibitory activity of these compounds highlights the versatility of the substituted urea moiety in targeting diverse enzymes.

Table 1: Enzyme Inhibition by Structurally Related Phenylurea and Thiourea Compounds

CompoundTarget EnzymeInhibition Type/PotencyReference
1-(3-tert-Butyl-1-methylpyrazol-5-yl)-3-(4-chlorophenyl)urea (BIRB 796)p38 MAP kinaseAllosteric Inhibitor, Picomolar affinity ebi.ac.uk
1-(Phenyl)-5-pyrazolyl ureasp38 MAP kinasePotent inhibitor (IC50 = 13 nM for lead compound) nih.gov
1-(4-chlorophenyl)-3-palmitoylthioureaUrease (Jack Bean)Uncompetitive Inhibitor nih.gov
N-phenyl-N'-(2-chloroethyl)ureas (CEUs)TubulinInhibits polymerization nih.govresearchgate.net
Benzimidazole-2-urea derivativesTubulinInhibitor, IC50 values in nanomolar to low micromolar range nih.govturkjps.org

Substituted phenylureas have been extensively investigated as modulators of G protein-coupled receptors (GPCRs). A significant body of research has identified urea derivatives as negative allosteric modulators (NAMs) of the cannabinoid type-1 (CB1) receptor. mdpi.comacs.orgnih.gov These compounds bind to a site topographically distinct from the orthosteric site recognized by endogenous cannabinoids. nih.gov This allosteric binding can enhance the binding of orthosteric agonists while simultaneously inhibiting the functional response. acs.orgacs.org

Structure-activity relationship (SAR) studies on diarylurea analogs as CB1 allosteric modulators have provided specific insights. acs.org In one study of a series of N-monoalkyl analogs, the N-butyl derivative demonstrated the highest potency for the CB1 receptor, with an IC50 of 93 nM. acs.orgnih.gov This suggests that the butyl group is a favorable substituent for interaction with the allosteric binding pocket.

Beyond the CB1 receptor, phenylurea compounds have been shown to target other critical receptors. For example, a macrocyclic 4-chlorophenyl analogue was identified as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway, with an IC50 of 0.4 μM. researchgate.net

Table 2: Receptor Binding and Functional Modulation by Structurally Related Phenylurea Compounds

Compound Series/AnalogTarget ReceptorEffectPotency/Key FindingReference
Diarylureas (PSNCBAM-1 analogs)Cannabinoid CB1Negative Allosteric Modulator (NAM)N-butyl analog showed highest potency in its series (IC50 = 93 nM) acs.orgnih.gov
3-(4-chlorophenyl)-1-(phenethyl)urea analogsCannabinoid CB1Negative Allosteric Modulator (NAM)Analogs show pIC50 values up to 7.54 nih.gov
Macrocyclic 4-chlorophenyl analogueSmoothened (Hedgehog Pathway)AntagonistIC50 = 0.4 μM researchgate.net

Elucidation of Cellular Mode of Action (In Vitro Studies)

The interaction of 1-Butyl-3-(4-chlorophenyl)urea and its analogs with molecular targets triggers a cascade of downstream cellular events.

The inhibition of specific enzymes and receptors by phenylureas has profound effects on cellular signaling.

Inflammatory Pathways: Inhibition of p38 MAP kinase blocks the signal transduction cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. columbia.edumdpi.com This makes such inhibitors potential agents for treating inflammatory diseases. columbia.edu

Developmental and Cancer Pathways: The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is linked to various cancers. researchgate.netnih.govwikipedia.org Antagonists of the Smoothened receptor, including chlorophenyl-urea derivatives, can block this pathway, inhibiting cancer cell proliferation and invasion. researchgate.netnih.gov

Apoptosis and Cell Cycle: Many phenylurea derivatives exhibit anticancer activity by inducing apoptosis (programmed cell death). researchgate.netnih.gov Some phenylurea-based compounds act as XIAP antagonists, blocking the interaction of XIAP with caspases and inducing apoptosis through a caspase-dependent mechanism. nih.gov Mechanistic studies show that these compounds can trigger the intrinsic mitochondrial apoptotic pathway by altering the expression of Bcl-2 family proteins and activating caspases. researchgate.net Furthermore, certain urea derivatives can arrest the cell cycle, often at the G2/M phase, preventing cell division. nih.govnih.gov

GPCR-Mediated Signaling: As allosteric modulators of the CB1 receptor, urea derivatives can reduce the maximum effect (Emax) of agonists in cellular processes like calcium mobilization and can also affect cAMP and GTPγS pathways. acs.orgacs.orgnih.gov

The mechanism of action at a molecular level is defined by specific interactions between the urea compound and its target protein.

Hydrogen Bonding: The urea moiety is a critical pharmacophore, often forming key hydrogen bonds with the target protein. In kinases, these hydrogen bonds frequently occur with residues in the enzyme's hinge region or with key residues like glutamic acid and aspartic acid in an allosteric pocket. columbia.edu

Allosteric Conformational Changes: As seen with p38 MAP kinase inhibitors, diaryl ureas can bind to and stabilize an inactive conformation of the kinase. columbia.educolumbia.edu This binding can induce a large conformational change, particularly in the highly conserved DFG motif within the active site, which prevents the proper binding of ATP. columbia.eduebi.ac.uknih.gov

Tubulin Interaction: A major mechanism for the anticancer activity of many aromatic ureas is their interaction with tubulin. nih.govresearchgate.net These compounds can bind to tubulin, inhibiting its polymerization into microtubules. nih.govderpharmachemica.com This disruption of the cytoskeleton interferes with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govderpharmachemica.com

Cellular Uptake and Intracellular Distribution Mechanisms

For a compound to exert an effect on intracellular targets like kinases or tubulin, it must first cross the cell membrane. While specific transport studies on this compound are not widely reported, research on related structures provides insights.

The physicochemical properties imparted by the butyl and chlorophenyl groups are expected to influence its membrane permeability. The lipophilic nature of these groups can facilitate passive diffusion across the lipid bilayer. Research on related urea derivatives has shown that they can undergo cellular uptake, which is crucial for their therapeutic efficacy.

In studies of other urea-based compounds designed as inhibitors of folate uptake, the size of the aliphatic side chain was shown to be important, with larger chains like butyl enhancing activity. This suggests the butyl group on this compound may play a significant role in its interaction with cell membranes or membrane transporters. The urea functionality itself, with its hydrogen bonding capabilities, may also influence interactions with membrane proteins.

Computational Chemistry and Cheminformatics Studies of 1 Butyl 3 4 Chlorophenyl Urea

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. For urea (B33335) derivatives, this method is widely applied to understand their potential as enzyme inhibitors. Studies on compounds structurally similar to 1-Butyl-3-(4-chlorophenyl)urea reveal common interaction patterns and binding energies.

For instance, various urea and thiourea (B124793) derivatives have been docked against the active site of urease, an enzyme implicated in diseases caused by Helicobacter pylori. nih.govresearchgate.netnih.gov These simulations often show that the urea moiety is crucial for forming hydrogen bonds with key amino acid residues and metal ions within the enzyme's active site. nih.govresearchgate.net The aryl group, such as the 4-chlorophenyl ring, typically engages in hydrophobic interactions, which contribute to the stability of the ligand-protein complex. nih.gov

While specific docking studies for this compound are not detailed in the provided literature, analysis of its close analogs provides valuable insights. For example, docking studies on other halo-substituted urea derivatives against jack bean urease have demonstrated significant binding affinities. nih.govresearchgate.net Similarly, docking of 1-tert-butyl-3-(3,4-dichlorophenyl)urea, a structural analog, suggests that it forms significant hydrogen bonds within the active sites of its target proteins. smolecule.com These computational experiments help rationalize the inhibitory potential of this class of compounds and guide the design of more potent inhibitors.

Table 1: Molecular Docking Results for Analogs of this compound
Analog CompoundTarget ProteinReported Binding Energy (kcal/mol)Key Interactions Noted
Halo-substituted ester/amide-based urea derivative (Compound 4b)Jack Bean Urease (PDB: 4H9M)-7.8Interaction with active site residues. researchgate.net
Halo-substituted ester/amide-based urea derivative (Compound 4e)Jack Bean Urease (PDB: 4H9M)-7.9Interaction with active site residues. researchgate.net
Benzimidazole urea derivative (Compound 3c)Human Pancreatic α-Amylase (HPA)-8.9Affinity for the active site. mdpi.com
Benzimidazole urea derivative (Compound 3c)Human Lysosomal Acid α-Glucosidase (HLAG)-9.5Affinity for the active site. mdpi.com
1-tert-butyl-3-(3,4-dichlorophenyl)ureaVarious enzymes and receptorsNot specifiedSignificant hydrogen bonds with active site residues. smolecule.com

Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and conformational preferences of molecules. researchgate.net For N-alkyl-N'-aryl ureas, DFT is used to refine geometries and understand the energetics of different conformations, such as the cis-trans and trans-trans arrangements of the substituents around the urea core. researchgate.netnih.gov These studies reveal that the substitution pattern significantly impacts the molecule's preferred shape, which is critical for its interaction with biological targets. researchgate.netncl.ac.uk

DFT calculations can determine key electronic properties that govern reactivity and intermolecular interactions. These properties include:

Polarizability: Describes how easily the electron cloud can be distorted by an electric field.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing a molecule's electronic excitability and its ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Studies on related structures show that DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, can accurately reproduce molecular geometries and predict electronic absorption spectra. researchgate.netacs.org The calculated nonlinear optical properties of similar compounds have been shown to be much greater than those of urea, a standard reference. acs.orgmdpi.com This suggests that the electronic system of this compound is highly polarizable, a feature that can influence its binding characteristics.

Molecular Dynamics Simulations to Understand Dynamic Interactions

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. MD simulations are used to study the stability of binding poses, conformational changes in both the ligand and the protein, and the role of solvent molecules. rsc.org

For the N-alkyl-N'-aryl urea class, advanced MD techniques like Well Tempered Metadynamics have been used to generate conformational free-energy landscapes. researchgate.netnih.gov These simulations help in understanding the energetic barriers between different conformations and how the presence of certain functional groups can stabilize specific shapes, for instance, through internal hydrogen bonds. researchgate.netncl.ac.uk In studies of related urea derivatives binding to enzymes like urease, MD simulations have confirmed that specific interactions, such as those with key cysteine and histidine residues, are critical for stabilizing the enzyme-inhibitor complex. researchgate.net Such simulations can validate the binding mode proposed by docking and provide a more realistic representation of the molecular interactions in a physiological environment. rsc.orgresearchgate.net

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. mdpi.commdpi.com Various computational tools and servers are used to calculate key physicochemical and pharmacokinetic parameters based on a molecule's structure. These predictions help to identify potential liabilities, such as poor absorption or metabolic instability, before committing to costly synthesis and experimental testing. umpr.ac.id

For this compound, predicted properties are available from resources like the EPA's CompTox Chemicals Dashboard. epa.gov These parameters suggest good oral bioavailability according to established guidelines like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound
ParameterPredicted ValueSignificance
Molecular FormulaC₁₁H₁₅ClN₂OBasic chemical identity. sigmaaldrich.com
Molecular Weight226.71 g/molComplies with Lipinski's Rule (< 500 Da). sigmaaldrich.com
LogKow (Octanol-Water Partition Coefficient)3.58 (Predicted Average)Indicates lipophilicity and affects absorption and distribution. epa.gov
Water Solubility5.89e-2 g/L (Predicted Average)Low water solubility, common for lipophilic compounds. epa.gov
Hydrogen Bond Donors2Complies with Lipinski's Rule (≤ 5).
Hydrogen Bond Acceptors2Complies with Lipinski's Rule (≤ 10).
Polarizability24.9 ų (Predicted Average)Relates to the molecule's ability to form non-covalent interactions. epa.gov
Gastrointestinal (GI) AbsorptionHigh (Predicted)Suggests good absorption from the gut, a key feature for oral drugs. japtronline.com

Virtual Screening and Database Mining for Analog Discovery

Virtual screening is a computational strategy used in drug discovery to search large libraries of chemical compounds for structures that are most likely to bind to a drug target. nih.gov This process can be either structure-based, relying on docking a library of compounds into the target's binding site, or ligand-based, searching for molecules with structural or chemical similarity to a known active compound.

Starting with this compound as a query or hit compound, one could mine massive chemical databases like ZINC, Enamine, or PubChem for structurally related analogs. nih.govnih.gov The goal is to identify novel compounds that may have improved potency, selectivity, or better pharmacokinetic profiles. For example, researchers have successfully identified nanomolar ligands for various receptors by computationally screening ultra-large chemical libraries. nih.gov This approach allows for the rapid exploration of the chemical space around a lead scaffold, accelerating the discovery of new and potentially more effective drug candidates without the immediate need for extensive synthesis. uni-halle.de

Chemoinformatic Analysis of Structural Diversity and Chemical Space

Chemoinformatics involves the use of computational methods to analyze large sets of chemical data, helping to understand structure-activity relationships (SAR) and map the chemical diversity of a group of compounds. acs.org For a class of molecules like urea-based enzyme inhibitors, chemoinformatic tools can be used to analyze thousands of related structures to identify key chemical features that drive biological activity. acs.org

Techniques such as t-distributed Stochastic Neighbor Embedding (t-SNE) can be used to visualize the chemical space of a compound library, showing clusters of structurally similar molecules. acs.org By mapping known active and inactive compounds onto this space, researchers can identify regions of the chemical landscape that are rich in active compounds, guiding future design efforts. acs.org Analysis using Tanimoto similarity coefficients helps to quantify the structural diversity within a dataset. acs.org Such studies on large sets of urease inhibitors have provided practical rules and identified under-explored chemical groups that could lead to the development of novel compounds. acs.org This type of analysis provides a broad overview of the SAR landscape, placing a specific compound like this compound within the context of its broader chemical family.

Analytical and Characterization Techniques for Research on 1 Butyl 3 4 Chlorophenyl Urea

Spectroscopic Methods for Structural Elucidation in Research (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic techniques are fundamental in determining the molecular structure of 1-Butyl-3-(4-chlorophenyl)urea by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would provide information on the number of different types of protons, their connectivity, and their chemical environment. The spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the protons of the butyl chain, and the N-H protons of the urea (B33335) linkage. ¹³C NMR would similarly reveal the number of chemically non-equivalent carbon atoms in the molecule. While specific experimental spectra for this exact compound are not detailed in the available literature, analysis of related structures like 1-Benzyl-3-(p-chlorophenyl)urea provides a basis for predicting the chemical shifts.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅ClN₂O), the exact mass is 226.0873 g/mol . High-resolution mass spectrometry (HRMS) can validate the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS or MSⁿ) experiments can be used to fragment the molecule and analyze the resulting ions, providing valuable structural information. This is particularly useful for distinguishing between isomers. The fragmentation pattern of substituted ureas can help identify the different substituent groups attached to the urea core. Predicted mass spectrometry data for various adducts of the molecule are available.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Ion Predicted m/z
[M+H]⁺ 227.09458
[M+Na]⁺ 249.07652
[M-H]⁻ 225.08002
[M+NH₄]⁺ 244.12112
[M+K]⁺ 265.05046

Data sourced from PubChem.

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Key absorptions are expected for the N-H stretching vibrations, the C=O (carbonyl) stretching vibration (Amide I band), and N-H bending vibrations (Amide II band). The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
3200 - 3400 N-H Stretch Urea (N-H)
2850 - 2960 C-H Stretch Butyl group (CH₂, CH₃)
~1700 C=O Stretch (Amide I) Urea (C=O)
~1600-1650 N-H Bend (Amide II) Urea (N-H)
~1450 & ~1150 C-N Stretch Urea (C-N)

Expected ranges based on typical values for substituted ureas.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorption bands arising from the π → π* transitions of the 4-chlorophenyl aromatic ring. The presence of the urea and butyl substituents would cause slight shifts in the absorption maxima compared to unsubstituted chlorobenzene.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC/MS)

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for determining its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for the purity assessment of non-volatile compounds like substituted ureas. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol), is typically employed. The compound's purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. Purity and characterization of similar urea-based compounds have been established using HPLC.

Gas Chromatography/Mass Spectrometry (GC/MS) GC/MS can be used for the analysis of thermally stable and volatile compounds. While substituted ureas can sometimes degrade at high temperatures, GC/MS methods can be developed for their analysis. The parent compound, 4-chlorophenylurea (B1664162), has been analyzed by GC-MS. In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer for detection and identification.

Table 3: Example Chromatographic Conditions for Analysis of Related Urea Compounds

Technique Column Mobile Phase / Carrier Gas Detection
HPLC Reversed-phase C18 Gradient of water and acetonitrile/methanol UV or Mass Spectrometry (MS)
GC/MS Capillary column (e.g., DB-5ms) Helium Electron Impact (EI) Mass Spectrometry

Conditions are generalized based on methods for similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds. While the specific crystal structure of this compound is not described in the searched literature, analysis of a closely related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, illustrates the detailed information that can be obtained. Such studies reveal how molecules pack in the crystal lattice and the nature of the hydrogen-bonding networks formed by the urea functional groups, which are crucial for understanding the solid-state properties of the material.

Table 4: Example Crystal Structure Data for a Related Phenylurea Compound (C₁₄H₁₃ClN₂O)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 23.904(2)
b (Å) 4.6173(3)
c (Å) 11.6906(13)
β (°) 96.895(9)
Volume (ų) 1281.0(2)

Data for 1-(2-chlorophenyl)-3-(p-tolyl)urea.

Advanced Hyphenated Techniques for Metabolite Identification in Research (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for metabolite identification in biological matrices. In research settings, if this compound were studied for its metabolic fate, LC-MS/MS would be the method of choice.

The process involves separating the parent compound and its potential metabolites from a biological sample using HPLC. The eluent from the HPLC is then directed into a mass spectrometer. The instrument can be set to detect the parent compound's mass and then trigger fragmentation (MS/MS) to obtain a characteristic fingerprint. Metabolites are often identified by searching for expected mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, glucuronidation) and comparing their fragmentation patterns to that of the parent drug. Advanced techniques like multi-stage mass spectrometry (MSⁿ) can provide even more detailed structural information for unambiguous identification.

Electrochemical Characterization for Redox Behavior

Thermal Analysis Methods for Investigating Stability (e.g., TGA, DSC)

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated. This provides information about the thermal stability and decomposition profile of the compound. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the mass loss associated with this process.

Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine melting point, crystallization temperatures, and other phase transitions. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. The presence of impurities would typically lead to a broadening and depression of this melting peak. While specific TGA and DSC data for this compound are not available in the searched literature, data for urea shows a distinct endothermic peak at its melting point (~134 °C) followed by decomposition. A similar pattern of melting followed by decomposition at a higher temperature would be expected for its substituted derivatives.

Degradation, Metabolism, and Environmental Fate Studies of 1 Butyl 3 4 Chlorophenyl Urea

In Vitro Metabolic Pathways and Metabolite Identification (excluding human metabolism)

The in vitro metabolism of phenylurea herbicides has been investigated in various non-human systems, providing insights into the likely metabolic pathways for 1-Butyl-3-(4-chlorophenyl)urea. The primary metabolic transformations involve enzymatic reactions that increase the polarity of the parent compound, facilitating its excretion.

The metabolic pathways for phenylurea herbicides, such as isoproturon and diuron, share common features. These generally involve a stepwise N-dealkylation of the urea (B33335) side chain, followed by hydrolysis of the urea bridge to form aniline-based metabolites. oup.com In the case of this compound, the butyl group would be the target for initial enzymatic reactions.

Key metabolic reactions for phenylurea herbicides include:

N-dealkylation: The successive removal of alkyl groups from the nitrogen atoms of the urea moiety. For this compound, this would involve the removal of the butyl group.

Hydroxylation: The introduction of a hydroxyl group onto the alkyl side chain or the aromatic ring.

Hydrolysis: The cleavage of the urea bond, leading to the formation of an aniline derivative. In this case, 4-chloroaniline (B138754) would be a likely metabolite. oup.comnih.gov

These metabolic processes are primarily carried out by cytochrome P450 monooxygenases found in liver microsomes. The resulting metabolites are generally more water-soluble than the parent compound.

Table 1: Predicted In Vitro Metabolites of this compound Based on General Phenylurea Metabolism

Metabolite NamePredicted Metabolic Pathway
1-(4-chlorophenyl)-3-hydroxybutylureaHydroxylation of the butyl chain
1-(4-chlorophenyl)ureaN-debutylation
4-chloroanilineHydrolysis of the urea bridge
N-(4-chlorophenyl)-N'-methylureaN-demethylation (if applicable from further metabolism)

Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis)

Abiotic degradation processes, including photolysis and hydrolysis, play a significant role in the environmental breakdown of phenylurea herbicides. These chemical reactions occur without the involvement of biological organisms.

Photolysis: Phenylurea herbicides can undergo photochemical degradation when exposed to sunlight. oup.com The primary photochemical reactions include photolysis of the C-X bond on the aromatic ring (in this case, the C-Cl bond), photoelimination, photooxidation, and photorearrangement. researchgate.net The rate and extent of photolysis are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers in the environment (e.g., humic substances), and the environmental matrix (water, soil, or air). For a related compound, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, photodegradation was found to follow first-order kinetics in various media. semanticscholar.orgnih.gov

Hydrolysis: Phenylurea herbicides are generally stable to chemical hydrolysis under moderate temperatures and pH ranges typically found in agricultural soils (pH 4-10). oup.com However, under more extreme acidic or alkaline conditions, hydrolysis can become a more significant degradation pathway. The hydrolysis of phenylureas typically involves the cleavage of the urea linkage. Studies on other phenylureas have shown that the rate of acid hydrolysis can be influenced by the substituents on the phenyl ring. rsc.org For this compound, hydrolysis would likely lead to the formation of 4-chloroaniline and butylamine.

Table 2: Factors Influencing Abiotic Degradation of Phenylurea Herbicides

Degradation MechanismInfluencing FactorsGeneral Outcome
Photolysis Light intensity, Wavelength, Presence of photosensitizers (e.g., humic acids)Partial to complete degradation, formation of various photoproducts.
Hydrolysis pH, TemperatureGenerally slow under typical environmental pH, accelerated by strong acids or bases. Cleavage of the urea bond.

Biotic Degradation Processes in Environmental Matrices

The primary route of degradation for phenylurea herbicides in soil and water is through the action of microorganisms. oup.comcabidigitallibrary.org A wide range of bacteria and fungi have been identified that can utilize these compounds as a source of carbon and nitrogen.

The biodegradation pathways often mirror the metabolic pathways observed in vitro, involving sequential N-dealkylation and hydrolysis. oup.com For instance, bacterial strains like Ochrobactrum anthropi have demonstrated the ability to completely remove herbicides such as diuron and linuron from aqueous solutions. nih.gov The degradation process typically begins with the removal of the alkyl substituents on the urea nitrogen, followed by the enzymatic hydrolysis of the urea bond to yield the corresponding aniline derivative. nih.gov In the case of this compound, this would result in the formation of 4-chloroaniline.

The rate of biotic degradation is influenced by several environmental factors, including:

Soil type and organic matter content: Higher organic matter can increase microbial activity but may also lead to stronger adsorption of the herbicide, reducing its bioavailability to microorganisms.

Temperature and moisture: Optimal conditions for microbial growth lead to faster degradation rates.

pH: Affects both microbial activity and the chemical state of the herbicide.

Presence of a microbial community adapted to the herbicide: Soils with a history of phenylurea herbicide application may exhibit enhanced degradation rates due to the enrichment of degrading microorganisms. oup.com

Environmental Persistence and Theoretical Bioaccumulation Potential

The environmental persistence of phenylurea herbicides is variable and depends on the specific compound and environmental conditions. nih.govresearchgate.net Due to their chemical stability, some phenylurea herbicides can persist in soil and water for extended periods. researchgate.net Their mobility in soil is influenced by their water solubility and tendency to sorb to soil particles. oup.comnih.gov Compounds with lower sorption coefficients are more likely to leach into groundwater. oup.com

Ecotoxicological Studies at the Cellular/Organismal Level (focused on mechanisms, not broad impact)

The primary mechanism of herbicidal action for phenylurea compounds is the inhibition of photosynthesis at photosystem II (PSII). nih.govresearchgate.net They block the electron transport chain, leading to the production of reactive oxygen species and subsequent cellular damage in target plants. researchgate.net

In non-target organisms, phenylurea herbicides can exert toxicity through various mechanisms. Studies on fish and amphibians have revealed several sublethal effects. For example, some phenylurea herbicides, like linuron, are known to have anti-androgenic effects, meaning they can interfere with the male hormone system in vertebrates. nih.gov

At the cellular level, the toxicity of phenylurea herbicides and their degradation products can be significant. For instance, aniline derivatives, which are common metabolites, can be more toxic than the parent compounds. nih.gov These metabolites have been shown to potentially disrupt endocrine and other biological systems in animals. nih.gov In silico analyses of linuron and diuron suggest that other potential mechanisms of toxicity could include interference with steroid biosynthesis, cholesterol metabolism, and activation of the pregnane X receptor. nih.gov

Theoretical Applications and Future Research Trajectories

Conceptualization of 1-Butyl-3-(4-chlorophenyl)urea as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. The urea (B33335) functional group is well-suited for this role due to its ability to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). This allows for specific, directional interactions with biological targets like enzymes and receptors. nih.gov

The structure of this compound suggests it could be conceptualized as a chemical probe. The central urea core can establish key hydrogen bonds, while the surrounding butyl and chlorophenyl groups can be systematically modified to explore the binding requirements of a target protein. For instance, the 4-chlorophenyl group could engage in hydrophobic or halogen-bonding interactions within a protein's active site, and the butyl group could occupy a lipophilic pocket.

Development of Chemical Probes Based on this compound Scaffold

The development of new chemical probes from the this compound scaffold would involve iterative chemical synthesis and biological testing. The scaffold offers several points for modification to optimize properties such as potency, selectivity, and cell permeability.

Modification SitePotential ModificationDesired Outcome
4-Chlorophenyl Ring Varying halogen (F, Br, I), adding other substituents (e.g., CF₃, OCH₃)Modulate binding affinity, selectivity, and electronic properties.
Butyl Chain Altering length (ethyl, propyl, pentyl), introducing branching or ringsProbe hydrophobic pockets of varying size and shape.
Urea Moiety Replacement with thiourea (B124793) or guanidiniumAlter hydrogen bonding strength and geometry. nih.gov
Scaffold Labeling Incorporation of a fluorophore or biotin (B1667282) tagEnable visualization (microscopy) or target identification (pull-down assays).

By functionalizing the scaffold with reporter groups, such as fluorescent tags, it could be used in techniques like fluorescence resonance energy transfer (FRET) to study protein conformational changes. nih.gov The development of a corresponding "inactive" probe, perhaps by altering the urea group to prevent hydrogen bonding, would be crucial for validating on-target effects.

Role in Lead Compound Development and Optimization (Conceptual)

In drug discovery, a lead compound is a chemical that has promising biological activity but requires refinement to become a viable drug candidate. This refinement process is known as lead optimization. The urea scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. researchgate.net Its ability to form strong and specific hydrogen bonds with protein targets is a key reason for its utility. researchgate.net

The this compound structure can be viewed as a conceptual starting point for a lead optimization campaign. Aryl ureas have been successfully developed as inhibitors of various enzymes, such as protein kinases, by mimicking the hydrogen bonding network of ATP binding. nih.govasianpubs.org For example, the diaryl urea drug Sorafenib targets multiple kinases involved in cancer progression. asianpubs.org

A hypothetical lead optimization process for this compound would involve creating a library of analogs to establish a Structure-Activity Relationship (SAR). Research on similar 3-(4-chlorophenyl)-1-(phenethyl)urea analogs has shown that modifying the substituents on the phenyl ring can significantly enhance potency and brain permeability for targets like the cannabinoid type-1 receptor. nih.gov

Table 1: Conceptual Lead Optimization Strategy

Parameter Optimization Goal Example Modification on this compound Scaffold
Potency Increase binding affinity to the target. Add electron-withdrawing groups to the phenyl ring to enhance H-bonding acidity of N-H protons.
Selectivity Minimize off-target effects. Modify the butyl chain to exploit unique features of the target's binding pocket not present in other proteins.
ADME Properties Improve Absorption, Distribution, Metabolism, and Excretion. Introduce polar groups to increase solubility or modify lipophilicity to control membrane permeability.

| Metabolic Stability | Reduce clearance rate to prolong effect. | Replace metabolically labile positions (e.g., terminal methyl on the butyl group) with more stable groups. |

Potential for Material Science and Organocatalytic Applications

Material Science: The directional hydrogen-bonding capabilities of the urea group make it a powerful building block for creating ordered supramolecular structures. researchgate.net Molecules containing urea functionalities can self-assemble into tapes, sheets, or three-dimensional networks through predictable N-H···O hydrogen bonds. researchgate.net It is conceivable that this compound could form such structures. The interplay between the hydrogen bonding of the urea core, π-stacking of the chlorophenyl rings, and van der Waals interactions of the butyl chains could lead to the formation of liquid crystals, gels, or other soft materials. Furthermore, aryl ureas have been investigated as components of colorimetric sensors, where binding to an analyte disrupts the electronic structure or aggregation state, causing a visible color change. researchgate.net

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral thiourea and, to a lesser extent, urea derivatives have emerged as highly effective hydrogen-bond donor catalysts. wikipedia.orgmdpi.com They activate electrophiles, such as aldehydes or imines, by forming hydrogen bonds with a carbonyl oxygen or imine nitrogen, making the substrate more susceptible to nucleophilic attack. rsc.org The N,N'-diarylurea scaffold, particularly with electron-withdrawing groups on the aryl rings, enhances the acidity of the N-H protons, making them stronger H-bond donors. wikipedia.org While this compound is not chiral, its basic scaffold could be adapted for asymmetric catalysis by introducing chirality on the butyl or phenyl side. It could also function as a non-chiral catalyst in reactions where stereocontrol is not required.

Emerging Research Areas for Urea-Based Compounds

The versatility of the urea scaffold continues to drive its exploration in new therapeutic areas. Initially known for their use as kinase inhibitors in oncology, urea derivatives are now being investigated for a wide range of biological activities.

Table 2: Emerging Therapeutic Applications for Urea Scaffolds

Research Area Therapeutic Target/Mechanism Relevance to this compound
Immunotherapy Inhibition of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) to restore anti-tumor immunity. nih.gov Phenyl urea derivatives have shown potent and selective IDO1 inhibition. nih.gov
Neurodegenerative Diseases Allosteric modulation of receptors like the CB1 receptor. nih.gov Analogs of 3-(4-chlorophenyl)urea have been developed as CB1 modulators for addiction. nih.gov
Antimicrobial Agents Disruption of essential bacterial or fungal pathways. Urea derivatives have been reported to possess broad antimicrobial properties. researchgate.net

| Antidiabetic Agents | Acting as analogs to sulfonylureas for managing diabetes mellitus. researchgate.net | The phenylurea core is a key component of some antihyperglycemic agents. researchgate.net |

The this compound molecule could serve as a fragment or starting point for designing novel compounds aimed at these emerging targets.

Integration of this compound Research with Systems Biology and Multi-Omics Approaches

Modern drug discovery and chemical biology are moving beyond a single-target focus towards a more holistic, systems-level understanding of a compound's effects. drugtargetreview.com Should this compound be found to have an interesting biological effect in a cell-based assay, its mechanism of action and specific targets would initially be unknown. Systems biology and multi-omics approaches would be essential for elucidation. broadinstitute.org

A theoretical workflow could involve:

High-Throughput Screening: Identifying a phenotype of interest caused by the compound in a cellular model.

Multi-Omics Profiling: Treating cells with the compound and performing a global analysis of changes at various biological levels. nashbio.com

Transcriptomics (RNA-seq): To see which genes are up- or down-regulated.

Proteomics (Mass Spectrometry): To identify changes in protein expression or post-translational modifications. drugtargetreview.com

Metabolomics: To measure changes in cellular metabolite levels, which can reveal affected biochemical pathways. embopress.org

Data Integration and Network Analysis: Using computational tools to integrate these large datasets. nih.govnih.gov This can reveal pathways that are significantly perturbed by the compound, pointing towards potential protein targets. nih.gov

Target Deconvolution: Using direct biochemical methods (e.g., thermal proteome profiling or affinity purification-mass spectrometry) to confirm the physical interaction between this compound and the candidate proteins identified from the omics data.

This integrated approach provides an unbiased, system-wide view of the compound's biological impact, which can uncover novel mechanisms of action and help predict potential off-target effects early in the discovery process. nashbio.compharmafeatures.com

Broader Context and Historical Development in Chemical Research

Evolution of Urea (B33335) Chemistry and its Derivatives in Academic Research

The journey of urea chemistry began with a pivotal moment in the history of science: the 1828 synthesis of urea by the German chemist Friedrich Wöhler. chemistryworld.comnih.govrsc.org Initially discovered in urine by H.M. Rouelle in 1773, urea was considered a product exclusively of living organisms, a belief central to the theory of vitalism. rsc.orgnih.gov Wöhler's laboratory synthesis of urea from inorganic starting materials, specifically by heating ammonium (B1175870) cyanate, dealt a significant blow to vitalism by demonstrating that organic compounds could be created from inorganic materials. chemistryworld.comrsc.orgacs.org This achievement is widely regarded as the starting point of modern organic chemistry. nih.govacs.org

Following Wöhler's discovery, the field of urea chemistry expanded significantly. The industrial production of urea, based on the dehydration of ammonium carbamate (B1207046), was developed in 1870 and remains the basis for current large-scale manufacturing. rsc.org Today, global production of urea is immense, with the majority used as a nitrogen-rich fertilizer in agriculture. chemistryworld.comnih.gov

The academic and industrial interest in urea quickly extended to its derivatives. The core urea functionality, with its ability to form stable hydrogen bonds, proved to be a valuable scaffold in various scientific domains. acs.org Traditional synthesis methods for urea derivatives often involved the reaction of amines with hazardous reagents like phosgene (B1210022) or isocyanates. acs.org These methods, while effective, raised significant safety and environmental concerns, prompting researchers to develop safer and more environmentally friendly synthetic routes using alternatives like N,N′-Carbonyldiimidazole (CDI), carbonates, or direct synthesis from amines and carbon dioxide. acs.orgnih.gov

The versatility of the urea structure has made its derivatives a central focus in medicinal chemistry and drug discovery. acs.orgacs.orgresearchgate.net The ability of the urea moiety to interact with biological targets has led to the development of numerous compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents. acs.orgumn.edu Beyond medicine, urea derivatives have found applications in material science, as resins and dyes, and in the development of agrochemicals. acs.org The continuous evolution of synthetic methodologies and the expanding applications of urea derivatives underscore the enduring importance of this class of compounds in academic and industrial research. acs.orgmoravek.comresearchgate.net

Contributions of 1-Butyl-3-(4-chlorophenyl)urea Research to Specific Scientific Paradigms

Research into this compound and its class of N-phenyl-N'-alkylurea derivatives has primarily contributed to two key scientific paradigms: the understanding of photosynthetic electron transport and the mechanisms of plant growth regulation.

Inhibition of Photosynthesis: Phenylurea compounds are a major class of herbicides, and their mechanism of action has been a subject of intense study, significantly advancing our understanding of photosynthesis. researchgate.net These compounds are known to be potent inhibitors of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. nih.gov Research has demonstrated that phenylureas, including those with a p-chlorophenyl substitution, act by blocking the electron flow from PSII. nih.govresearchgate.net They compete for the same binding site on the D1 protein within the PSII complex as the native plastoquinone. nih.gov This inhibition halts the production of ATP and NADPH, which are essential for carbon dioxide fixation, ultimately leading to plant death. nih.gov The study of compounds like this compound has helped to map the binding pocket of the D1 protein and elucidate the structure-activity relationships that govern the inhibitory potency of this class of herbicides.

Plant Growth Regulation and Cytokinin Activity: Beyond their herbicidal effects, certain phenylurea derivatives have been found to exhibit cytokinin-like activity. acs.org Cytokinins are a class of plant hormones that promote cell division and are involved in various aspects of plant growth and development. The discovery that synthetic compounds like phenylureas can mimic the effects of natural cytokinins opened up new avenues for research in plant physiology. acs.org These synthetic cytokinins, including various N-phenyl-N'-(pyridyl)urea derivatives, have been instrumental in studying cytokinin signaling pathways and their role in processes like shoot formation and senescence. acs.org Some phenylurea derivatives also act as competitive inhibitors of cytokinin oxidase/dehydrogenase, an enzyme responsible for the degradation of cytokinins, thereby helping to elucidate the mechanisms of hormone homeostasis in plants. chemistryworld.com

While extensive research has been conducted on the broader class of chlorophenylureas, specific studies focusing solely on the unique contributions of the n-butyl substitution in this compound to these scientific paradigms are less common in publicly available literature. The compound is often included in broader studies of structure-activity relationships within the phenylurea class.

Comparative Analysis with Other Structurally Related Chlorophenylurea Derivatives

The biological activity of chlorophenylurea derivatives is significantly influenced by the nature of the substituents on the urea nitrogens. A comparative analysis of this compound with other well-known derivatives such as Monuron, Diuron, and Linuron highlights these structural nuances. These compounds share the 4-chlorophenylurea (B1664162) core but differ in the alkyl and methoxy (B1213986) substitutions on the second nitrogen atom.

These differences in substitution directly impact their physicochemical properties and, consequently, their herbicidal potency and environmental fate.

Compound NameStructureMolecular FormulaKey Differences & Activities
This compound Cl-C₆H₄-NH-CO-NH-C₄H₉C₁₁H₁₅ClN₂OFeatures an n-butyl group. The longer alkyl chain can influence lipophilicity and binding affinity to the target site in Photosystem II.
Monuron Cl-C₆H₄-NH-CO-N(CH₃)₂C₉H₁₁ClN₂OContains two methyl groups. It is a non-selective systemic herbicide that inhibits photosynthesis. researchgate.net
Diuron Cl₂-C₆H₃-NH-CO-N(CH₃)₂C₉H₁₀Cl₂N₂OStructurally similar to Monuron but with an additional chlorine on the phenyl ring (3,4-dichloro). researchgate.net This additional chlorine generally increases herbicidal activity and persistence. researchgate.net
Linuron Cl₂-C₆H₃-NH-CO-N(OCH₃)CH₃C₉H₁₀Cl₂N₂O₂Possesses both a methyl and a methoxy group. It is noted for having greater mobility in soil compared to Diuron, which is attributed to its higher water solubility and smaller adsorption coefficient. researchgate.net

The herbicidal action of these compounds stems from their ability to inhibit photosynthesis by blocking the Photosystem II (PSII) electron transport chain. researchgate.netresearchgate.net The efficiency of this inhibition is dependent on the substituents. For instance, the presence of N-lipophilic substituents is necessary for inhibitory effect, though an excessive increase in the length of the alkyl chain can decrease activity. nih.gov The 3,4-disubstitution on the phenyl ring, as seen in Diuron and Linuron, generally enhances the inhibition of PSII electron transfer compared to the monosubstituted phenyl ring in Monuron. nih.gov

In terms of environmental behavior, small changes in structure can lead to different outcomes. For example, Linuron has been found to have a greater potential for leaching into groundwater than Diuron due to its higher water solubility and lower soil adsorption. researchgate.net This highlights how subtle molecular modifications within a chemical class can have significant implications for both efficacy and environmental impact.

Ethical Considerations in Chemical Compound Research (general academic perspective)

Research involving the synthesis and testing of chemical compounds is governed by a robust set of ethical principles designed to ensure the integrity of the scientific process and the safety of researchers and the public. From an academic perspective, these considerations are paramount and are often formalized in guidelines by scientific societies like the American Chemical Society. acs.orgacs.org

A fundamental ethical obligation is the honest and transparent reporting of research. acs.org This includes accurately recording and presenting data, avoiding fabrication, falsification, and plagiarism, and providing sufficient detail for other researchers to reproduce the work. acs.org Any potential conflicts of interest, such as financial or management relationships that could introduce bias, must be disclosed during the publication process. acs.org

Safety is another critical ethical consideration. Researchers have a responsibility to conduct their work in a manner that is safe for themselves, their colleagues, and the community. acs.org This involves being aware of the hazards associated with the chemicals and procedures used, employing proper personal protective equipment (PPE), and ensuring that laboratories have adequate safety controls and emergency preparedness plans. moravek.com Unusual hazards inherent in an investigation should be clearly identified in any resulting publications. acs.org

The environmental impact of chemical research is also an important ethical concern. Chemical professionals are encouraged to work towards developing sustainable products and processes that protect the environment for future generations. acs.org This includes considering the entire lifecycle of a chemical, from its synthesis to its disposal, and striving to minimize waste and environmental contamination. acs.org

Furthermore, chemists must consider the potential dual-use nature of their research. They should be mindful of whether their work could be reasonably misapplied to pose a threat to public health, agriculture, or the environment. nih.govacs.org This requires a thoughtful evaluation of the potential societal impacts of their discoveries.

Finally, ethical conduct extends to the peer review process. Reviewers must provide unbiased evaluations of manuscripts, maintain confidentiality of unpublished information, and avoid using the privileged information for their own advantage. acs.org These principles collectively uphold the rigor and credibility of chemical research and ensure that the pursuit of scientific knowledge is conducted responsibly. northwestern.edu

Q & A

Basic: What are the recommended synthetic routes for 1-Butyl-3-(4-chlorophenyl)urea, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves reacting 4-chlorophenyl isocyanate with butylamine under anhydrous conditions. Microwave-assisted methods (e.g., 1 min irradiation) can enhance reaction rates and yields compared to traditional reflux . Purification via recrystallization from ethanol or aqueous ethanol is effective for isolating high-purity crystals. Optimizing stoichiometric ratios (1:1 for isocyanate:amine) and solvent polarity (e.g., ethanol vs. DCM) can minimize byproducts like biuret derivatives.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm urea NH protons (δ 8.5–9.5 ppm) and aromatic/alkyl group integration .
  • X-ray Crystallography : Resolve planar urea geometry and intermolecular H-bonding (e.g., N–H⋯O interactions) .
  • HPLC : Assess purity (>95% via reverse-phase C18 columns, methanol/water mobile phase) .
  • FT-IR : Identify carbonyl stretching (C=O) at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

Advanced: How do structural modifications (e.g., halogen substitution) influence bioactivity in urea derivatives?

Methodological Answer:

  • Chlorine Positioning : Para-substitution on the phenyl ring (as in this compound) enhances steric accessibility for kinase binding vs. meta-substituted analogs .
  • Alkyl Chain Length : Butyl groups improve lipophilicity (logP ~3.5), enhancing membrane permeability compared to shorter chains .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents increase electrophilicity, boosting interactions with catalytic lysine residues in kinases (e.g., VEGFR-2) .

Advanced: What experimental strategies address discrepancies in reported IC₅₀ values for kinase inhibition?

Methodological Answer:

  • Assay Standardization : Use recombinant kinase domains (e.g., VEGFR-2 tyrosine kinase) and ATP concentrations (1–10 µM) to minimize variability .
  • Solvent Controls : DMSO concentrations >1% may denature proteins; validate activity in ≤0.5% DMSO .
  • Orthogonal Validation : Combine enzymatic assays (e.g., ADP-Glo™) with cellular models (e.g., endothelial tube formation assays) to confirm target engagement .

Advanced: How can computational modeling predict binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4ASD for VEGFR-2) to simulate urea interactions with hinge regions .
  • DFT Calculations : Analyze charge distribution on the urea carbonyl to prioritize electrophilic sites for covalent inhibition .
  • MD Simulations : Simulate ligand-protein stability (50 ns trajectories) to assess residence time and conformational changes .

Basic: What solvent systems are optimal for solubility and in vitro assays?

Methodological Answer:

  • Stock Solutions : Use DMSO (10 mM) for storage; dilute in assay buffers (PBS, pH 7.4) to ≤0.1% DMSO.
  • Aqueous Solubility : Ethanol (5–10% v/v) improves solubility for cell-based assays .
  • LogP Estimation : Predicted logP ~3.5 (via ChemDraw) suggests moderate hydrophobicity, requiring surfactants (e.g., 0.1% Tween-20) for homogeneous dispersion .

Advanced: What are the challenges in correlating in vitro and in vivo efficacy for urea-based inhibitors?

Methodological Answer:

  • Metabolic Stability : Evaluate hepatic microsomal clearance (e.g., rat S9 fractions) to identify labile sites (e.g., urea hydrolysis) .
  • Pharmacokinetics : Measure oral bioavailability in rodent models using LC-MS/MS (LOQ: 1 ng/mL) to assess absorption barriers .
  • Toxicity Screens : Test hERG inhibition (patch-clamp assays) and cytotoxicity (HEK293 viability) to prioritize lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.